![molecular formula C15H18F3NO2 B7632533 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide, also known as YH249, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has the potential to be used in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
作用机制
The mechanism of action of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide involves the inhibition of a specific protein target, which is involved in various cellular processes, including cell growth, survival, and differentiation. 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide binds to this protein target with high affinity and specificity, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of tumor growth, the suppression of inflammation, and the modulation of immune responses.
Biochemical and physiological effects:
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide is metabolized primarily through hepatic metabolism and excreted renally. In preclinical studies, 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has shown low toxicity and no significant adverse effects on normal tissues and organs. 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has also been shown to penetrate the blood-brain barrier, suggesting its potential utility in the treatment of central nervous system disorders.
实验室实验的优点和局限性
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has several advantages for lab experiments, including its high potency and specificity, its favorable pharmacokinetic profile, and its low toxicity. However, 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide also has some limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments. In addition, the high cost of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide may limit its use in large-scale experiments.
未来方向
There are several future directions for research on 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide. One area of interest is the optimization of the synthesis method to improve the yield and scalability of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide production. Another area of interest is the elucidation of the molecular mechanisms underlying the antitumor, anti-inflammatory, and immunomodulatory effects of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide. Further preclinical studies are also needed to evaluate the efficacy and safety of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide in various disease models, including in vivo models of cancer, inflammation, and autoimmune disorders. Finally, clinical trials are needed to evaluate the potential utility of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide in the treatment of human diseases.
合成方法
The synthesis of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide involves several steps, including the preparation of 2-hydroxycyclopentanone, the synthesis of 3-(2-hydroxycyclopentyl)propylamine, and the coupling of the resulting amine with 2,3,6-trifluorobenzoyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been optimized and validated, and the purity and identity of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide have been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer models, 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has shown potent antitumor activity, inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has also been shown to induce apoptosis and inhibit angiogenesis in tumor cells. In inflammation and autoimmune models, 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has demonstrated anti-inflammatory and immunomodulatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells.
属性
IUPAC Name |
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c16-10-6-7-11(17)14(18)13(10)15(21)19-8-2-4-9-3-1-5-12(9)20/h6-7,9,12,20H,1-5,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWFQJITCNEQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CCCNC(=O)C2=C(C=CC(=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
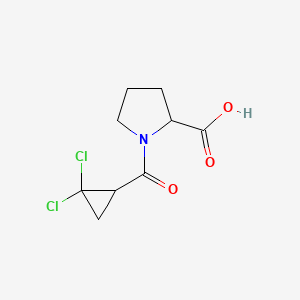
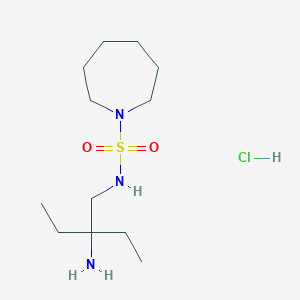

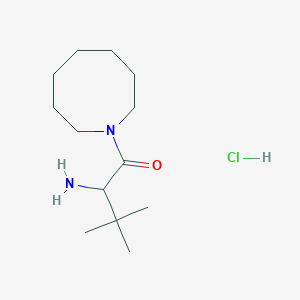
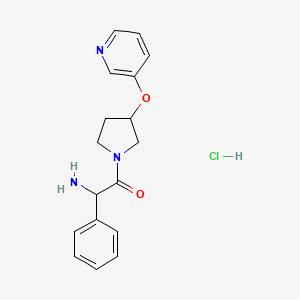
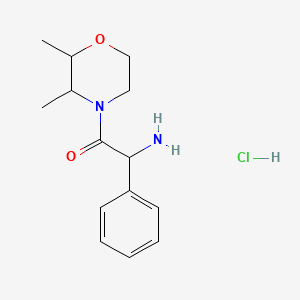
![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7632541.png)
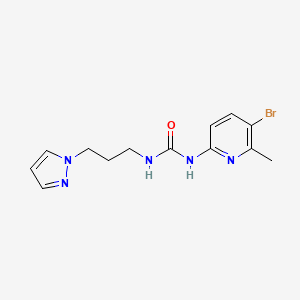
![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)